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Cat. No.: B1591020 Get Quote

Abstract: This technical guide provides a detailed examination of the physical properties of 4'-
(Difluoromethoxy)acetanilide (CAS No. 22236-11-9), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in

drug development, this document synthesizes critical data on the compound's physicochemical

characteristics. It further outlines robust, field-proven methodologies for the experimental

determination of these properties, ensuring scientific integrity and reproducibility. The causality

behind experimental choices is explained, and all protocols are presented as self-validating

systems.

Introduction and Chemical Identity
4'-(Difluoromethoxy)acetanilide, systematically named N-[4-

(difluoromethoxy)phenyl]acetamide, is an organic compound characterized by an acetamide

group linked to a phenyl ring substituted with a difluoromethoxy group at the para position.[1]

This unique substitution pattern, particularly the presence of the difluoromethoxy moiety,

imparts distinct electronic properties that are of significant interest in medicinal chemistry and

materials science. The compound serves as a versatile building block, notably in the synthesis

of proton pump inhibitors such as pantoprazole. Understanding its fundamental physical

properties is paramount for optimizing reaction conditions, developing formulations, and

ensuring the purity and quality of downstream products.

Chemical Structure:
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IUPAC Name: N-[4-(difluoromethoxy)phenyl]acetamide[1]

CAS Number: 22236-11-9[1][2][3][4][5][6]

Molecular Formula: C₉H₉F₂NO₂[1][3][4][5][6]

SMILES: CC(=O)NC1=CC=C(C=C1)OC(F)F[1][3]

InChI Key: YZAFOMJODXAJQD-UHFFFAOYSA-N[1]

Core Physical and Chemical Properties
The physical characteristics of a compound are foundational to its application in research and

development. The properties of 4'-(Difluoromethoxy)acetanilide are summarized below.

These values are critical for predicting the compound's behavior in various chemical and

physical processes.

Property Value Source(s)

Molecular Weight 201.17 g/mol [1][3][4][5][6]

Appearance White to off-white solid

Melting Point 114-115 °C [2]

Boiling Point 338.6 ± 37.0 °C (Predicted) [4][7]

Density 1.274 ± 0.06 g/cm³ (Predicted) [4]

Flash Point >110 °C [2][4]

pKa 14.30 ± 0.70 (Predicted) [4]

Topological Polar Surface Area 38.3 Å² [8]

Spectroscopic and Crystallographic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity verification of

organic compounds. While comprehensive, peer-reviewed spectral data for 4'-
(Difluoromethoxy)acetanilide is not widely published, the expected characteristics can be
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inferred from its structure and comparison with analogous compounds like acetanilide and 4'-

fluoroacetanilide.[9][10][11][12][13][14][15]

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃)

protons, signals in the aromatic region for the phenyl protons, a broad singlet for the amide

(NH) proton, and a characteristic triplet for the difluoromethoxy (CHF₂) proton due to

coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the

carbonyl carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the

difluoromethoxy carbon (which will appear as a triplet).

¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet corresponding to the two

equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to feature characteristic absorption

bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band,

~1670 cm⁻¹), and C-F stretching vibrations.[13]

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight (201.17 g/mol ).[8]

X-ray Crystallography: No public crystallographic data for 4'-(Difluoromethoxy)acetanilide
has been identified. Structural analysis of the parent compound, acetanilide, reveals an

orthorhombic crystal system.[14] It is plausible that the difluoromethoxy derivative would

exhibit a different packing arrangement due to altered intermolecular forces.

Experimental Protocols for Property Determination
To ensure the accuracy and reliability of physical property data, standardized experimental

protocols are essential. The following sections detail the methodologies for determining the

melting point and aqueous solubility of 4'-(Difluoromethoxy)acetanilide.

Melting Point Determination via Capillary Method
Principle: The melting point is a fundamental thermal property used to identify a substance and

assess its purity.[3] A pure crystalline solid typically exhibits a sharp melting point range (0.5-
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1.0°C), whereas impurities tend to depress and broaden this range. This protocol utilizes a

standard melting point apparatus with a heated metal block.

Workflow for Melting Point Determination
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Sample Preparation Measurement

Validation

Grind sample to a fine powder

Load ~2 mm of sample into capillary tube

Tap to pack sample at the sealed end

Place capillary in melting point apparatus

Heat rapidly for approximate m.p. Heat slowly (~2 °C/min) near approx. m.p.

Cool and prepare new sample Record T_initial (first liquid appears)

Record T_final (all solid disappears)

Calculate melting point range

Repeat measurement 2x for consistency

Compare with reference standard

Report mean range ± SD

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.
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Detailed Step-by-Step Methodology:

Sample Preparation:

Place a small amount of 4'-(Difluoromethoxy)acetanilide on a clean, dry surface. If the

crystals are large, gently grind them into a fine powder using a mortar and pestle.[5]

Take a glass capillary tube sealed at one end. Dip the open end into the powdered

sample.[6]

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

The packed sample height should be approximately 1-2 mm.[2][5]

Apparatus Setup and Measurement:

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]

For an initial determination, heat the block rapidly to get an approximate melting point.

This saves time but is not the final reported value.

Allow the apparatus to cool sufficiently before performing a precise measurement.

For the accurate measurement, begin heating and adjust the rate to approximately 2°C

per minute as the temperature approaches the expected melting point.

Data Recording and Analysis:

Observe the sample through the magnifying lens.

Record the temperature (T_initial) at which the first drop of liquid appears.[3]

Continue heating at the slow rate and record the temperature (T_final) at which the last

crystal melts completely.[3]

The melting point is reported as the range from T_initial to T_final.

Perform the measurement in triplicate to ensure reproducibility and report the average

range.
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Causality and Trustworthiness: This protocol is self-validating through its insistence on a slow

heating rate near the melting point and triplicate measurements. A slow rate ensures thermal

equilibrium between the sample, thermometer, and heating block, which is critical for accuracy.

Impurities would be immediately evident by a melting point depression and a broadened range

(>2°C), providing an intrinsic check on sample purity.

Thermodynamic Equilibrium Solubility Assay
Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve

in a solvent at equilibrium under specific conditions (e.g., pH, temperature).[16] This is a critical

parameter in drug development, influencing bioavailability and formulation strategies.[17] The

"shake-flask" method described here is the gold standard for determining equilibrium solubility.

[16]

Detailed Step-by-Step Methodology:

Preparation of Solutions and Standards:

Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8 as per WHO

guidelines for Biopharmaceutics Classification System studies).[16]

Prepare a series of standard solutions of 4'-(Difluoromethoxy)acetanilide of known

concentrations in a suitable organic solvent (like DMSO or acetonitrile) for creating a

calibration curve.

Equilibration:

Add an excess amount of solid 4'-(Difluoromethoxy)acetanilide to a vial containing a

known volume of the buffer solution. The excess solid ensures that saturation is achieved.

[4]

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or

37°C).[4][16]

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1][4]

A preliminary time-course experiment can be run to determine the exact time to reach

equilibrium.
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Sample Separation and Analysis:

After incubation, allow the vials to stand to let undissolved solids settle.

Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid

material at the bottom.

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any

remaining microscopic particles.[4]

Dilute the clear filtrate with a suitable solvent to bring the concentration within the range of

the calibration curve.

Quantification:

Analyze the diluted filtrate using a validated analytical method, such as High-Performance

Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[1][4]

Construct a calibration curve by plotting the analytical response of the standard solutions

versus their known concentrations.

Determine the concentration of 4'-(Difluoromethoxy)acetanilide in the filtrate by

interpolating its analytical response on the calibration curve. This concentration represents

the equilibrium solubility.

Causality and Trustworthiness: The trustworthiness of this protocol hinges on achieving true

equilibrium. This is validated by ensuring an excess of solid material is present throughout the

experiment and by incubating for a sufficient duration. The use of a validated, specific analytical

method like HPLC ensures that only the compound of interest is quantified, avoiding

interference from potential degradants or impurities.[4] Performing the assay at multiple pH

values provides a comprehensive solubility profile relevant to physiological conditions.[16]

Conclusion
This guide has consolidated the key physical properties of 4'-(Difluoromethoxy)acetanilide,

providing a foundational resource for scientists and researchers. The presented data,

combined with detailed, robust experimental protocols, offers a comprehensive framework for
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the handling, characterization, and application of this important chemical intermediate.

Adherence to these methodologies will ensure the generation of high-quality, reproducible data

critical for advancing research and development efforts in the pharmaceutical and chemical

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical
Properties of 4'-(Difluoromethoxy)acetanilide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1591020#what-are-the-physical-properties-of-4-
difluoromethoxy-acetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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